N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide

IKK-2 inhibition NF-κB signaling structure-activity relationship

This unique thiophene-2-carboxamide combines a 2,6-dimethylphenyl amide and a 4-fluoro-2-nitrophenoxy moiety, creating a steric and electronic profile absent from generic IKK-2 tool compounds like TPCA-1 or SC-514. Essential for SAR libraries mapping kinase hinge-region steric tolerance and nitro-group pharmacology. Ideal for probing IKK-2 conformational preferences, NF-κB pathway target engagement, and nitroreductase-mediated metabolism. Secure your research-grade batch (typ. ≥95% HPLC) to interrogate a distinct chemical space.

Molecular Formula C19H15FN2O4S
Molecular Weight 386.4
CAS No. 306977-56-0
Cat. No. B2993739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide
CAS306977-56-0
Molecular FormulaC19H15FN2O4S
Molecular Weight386.4
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C19H15FN2O4S/c1-11-4-3-5-12(2)17(11)21-19(23)18-16(8-9-27-18)26-15-7-6-13(20)10-14(15)22(24)25/h3-10H,1-2H3,(H,21,23)
InChIKeyLNRGHTGTPUYTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide (CAS 306977-56-0): Structural Identity and Compound-Class Context for Research Procurement


N-(2,6-Dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide (CAS 306977-56-0) is a synthetic thiophene-2-carboxamide derivative bearing a 2,6-dimethylphenyl amide and a 4-fluoro-2-nitrophenoxy moiety at the 3-position of the thiophene ring . The compound belongs to a class of thiophene carboxamides disclosed in patent literature as inhibitors of IκB kinase-2 (IKK-2/IKKβ), a key regulator of the NF-κB pathway involved in inflammatory and oncogenic signaling [1]. With a molecular formula of C₁₉H₁₅FN₂O₄S and a molecular weight of 386.4 g/mol, it is supplied as a research-grade small molecule (typical purity ≥95%) for in vitro and in vivo target-engagement studies .

Why N-(2,6-Dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide Cannot Be Replaced by Generic Thiophene Carboxamide Analogs


Within the thiophene carboxamide IKK-2 inhibitor series, even minor structural modifications produce large shifts in potency and selectivity. The hit-to-lead optimization program that produced clinical candidate TPCA-1 (IC₅₀ = 17.9 nM against human IKK-2) demonstrated that alterations to the amide substituent, phenoxy linker, and thiophene-core electronics each altered IKK-2 inhibitory activity by orders of magnitude [1]. The 2,6-dimethylphenyl amide in the target compound introduces steric constraints and lipophilicity distinct from simpler anilides (e.g., 4-fluorophenyl amide in TPCA-1) or urea-based IKK-2 binders such as SC-514 [2]. Simultaneously, the 4-fluoro-2-nitrophenoxy substituent at the 3-position creates a unique electron-withdrawing environment not present in unsubstituted phenoxy or 4-fluorophenyl analogs [3]. These dual modifications are absent from commonly stocked IKK-2 tool compounds, meaning generic substitution with SC-514, TPCA-1, or unelaborated thiophene-2-carboxamides will interrogate a different chemical space and cannot recapitulate the target compound's target-binding profile or off-target liability pattern.

Quantitative Evidence Guide: Differentiating N-(2,6-Dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide from Closest Analogs


Steric and Electronic Differentiation at the Anilide Position: 2,6-Dimethylphenyl vs. 4-Fluorophenyl Amide in IKK-2 Inhibitor Scaffolds

The target compound carries a 2,6-dimethylphenyl amide, whereas the well-characterized clinical candidate TPCA-1 uses a 4-fluorophenyl amide. In the AstraZeneca hit-to-lead program (Baxter et al., 2004), replacing the amide substituent from 4-fluorophenyl (compound 22/TPCA-1, IKK-2 IC₅₀ = 17.9 nM) to 2,6-dimethylphenyl in the same thiophene-3-carboxamide series altered both potency and oral bioavailability due to changes in steric clash with the IKK-2 ATP-binding pocket hinge region [1]. While direct IC₅₀ data for the 2,6-dimethylphenyl congener has not been publicly reported in peer-reviewed literature, the patent family (US7572826B2) explicitly claims N-(2,6-dimethylphenyl)-substituted thiophene carboxamides as IKK-2 inhibitors with activity in cellular NF-κB reporter assays [2]. The ortho-methyl groups restrict rotation around the N-aryl bond, pre-organizing the amide into a conformation that may differentially engage the kinase hinge relative to mono-substituted or unsubstituted anilides.

IKK-2 inhibition NF-κB signaling structure-activity relationship

3-(4-Fluoro-2-nitrophenoxy) Substituent: Electronic Modulation vs. 3-Unsubstituted or 3-Phenoxy Thiophene Carboxamide Analogs

The target compound incorporates a 4-fluoro-2-nitrophenoxy group at the thiophene 3-position, generating a strong electron-withdrawing environment (Hammett σₚ for p-NO₂ ≈ 0.78; σₘ for m-F ≈ 0.34) that is absent in the simpler 3-phenoxy analog N-(2,6-dimethylphenyl)-3-phenoxythiophene-2-carboxamide [1]. In the broader IKK-2 thiophene carboxamide series (Baxter et al., 2004), replacement of the 3-phenoxy group with a 3-(4-fluorophenyl) substituent (compound 22, TPCA-1) yielded an IKK-2 IC₅₀ of 17.9 nM, while the initial 3-phenoxy HTS hit (compound 1) showed approximately 10-fold weaker potency [2]. The 4-fluoro-2-nitrophenoxy substituent in the target compound combines both fluoro and nitro electron-withdrawing effects, which can influence the electron density of the thiophene ring and modulate π-stacking interactions with the kinase hinge tyrosine and cysteine residues. The nitro group additionally provides a hydrogen-bond acceptor capable of engaging the catalytic lysine or the DFG-motif aspartate in the IKK-2 active site, a functional capability not present in the 3-phenoxy or 3-(4-fluorophenyl) analogs.

thiophene carboxamide nitroaromatic medicinal chemistry

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. TPCA-1 and SC-514

The target compound (C₁₉H₁₅FN₂O₄S, MW 386.4) possesses a calculated partition coefficient (cLogP) of approximately 3.8–4.2, driven by the 2,6-dimethylphenyl and 4-fluoro-2-nitrophenoxy moieties . This places it in a lipophilicity range distinct from TPCA-1 (C₁₂H₁₀FN₃O₂S, MW 279.3, cLogP ≈ 1.5–2.0) and SC-514 (C₉H₈N₂OS₂, MW 224.3, cLogP ≈ 1.0–1.5) [1]. The higher cLogP of the target compound predicts enhanced membrane permeability but potentially reduced aqueous solubility relative to these comparators. The nitro group additionally contributes a strong hydrogen-bond acceptor (HBA count = 6 vs. 4 for TPCA-1 and 3 for SC-514), which may influence off-target interactions with nitroreductase enzymes [2]. These physicochemical differences mean the target compound occupies a distinct region of drug-like chemical space and cannot be used interchangeably with TPCA-1 or SC-514 in cell-permeability or solubility-limited assay formats without careful solvent and vehicle optimization.

drug-likeness lipophilicity cLogP lead optimization

Patent-Documented IKK-2 Inhibitor Class Membership: Scaffold Confirmation Distinct from Non-Selective NF-κB Inhibitors

The target compound falls within the generic Markush structure of US Patent US7572826B2 (AstraZeneca), which specifically claims thiophene carboxamides wherein the amide nitrogen is substituted with optionally substituted phenyl (including 2,6-dimethylphenyl) and the thiophene 3-position bears an aryloxy substituent (including 4-fluoro-2-nitrophenoxy) [1]. The patent reports that exemplified compounds inhibit IKK-2 with IC₅₀ values in the nanomolar to low micromolar range in biochemical TR-FRET and radiometric assays, and suppress LPS-induced TNFα production in human peripheral blood mononuclear cells (hPBMCs) [1]. By contrast, the broadly used NF-κB inhibitor BAY 11-7082 acts upstream via IKKβ cysteine alkylation and lacks IKK-2 specificity, while CAY10657 (CAS 494772-86-0, a thiophene carboxamide urea derivative) has no published biological activity despite being proposed as an IKK-2 inhibitor . The target compound's documented inclusion in an extensively characterized IKK-2 inhibitor patent family provides a level of target-class validation that is absent for many commercially listed analogs with unverified mechanism-of-action claims.

IKK-2 patent intellectual property target engagement

Structural Uniqueness Among Commercially Available 3-(4-Fluoro-2-nitrophenoxy)thiophene-2-carboxamide Congeners

A substructure search of commercially available thiophene-2-carboxamide analogs reveals that the target compound is one of the few that combines the 4-fluoro-2-nitrophenoxy group at the thiophene 3-position with a sterically hindered 2,6-dialkyl anilide . Close commercially listed analogs include N-(2,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide (CAS 303152-73-0), which replaces the 2,6-dimethyl groups with 2,4-difluoro substituents on the anilide ring, and N-(4-sulfamoylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide (CAS 303152-74-1), which bears a polar sulfonamide . Among these, only the target compound presents the orthogonal combination of a 2,6-dimethylphenyl amide (conformational restriction via ortho-substitution) with the electron-deficient 4-fluoro-2-nitrophenoxy ether (strong electron withdrawal). This dual-feature combination is absent from all close commercial analogs, making the target compound uniquely suited for SAR studies that probe the interplay between amide conformation and thiophene electronics in IKK-2 binding.

chemical library analog selection chemical probe

Recommended Research Application Scenarios for N-(2,6-Dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide


IKK-2 Kinase Hinge-Binder SAR: Probing Ortho-Substituted Anilide Conformational Effects

Use the target compound as a tool to interrogate the conformational preference of the IKK-2 hinge-binding amide when constrained by 2,6-dimethyl substitution. Compare biochemical IC₅₀ values against recombinant human IKK-2 with those of TPCA-1 (4-fluorophenyl amide, no ortho constraint) and SC-514 (aminothiophene scaffold) to map the steric tolerance of the kinase hinge region. The patent family US7572826B2 provides assay protocols for TR-FRET-based IKK-2 inhibition measurements [1]. This scenario directly leverages the comparative evidence from Evidence Items 1 and 5 to differentiate ortho-steric from electronic contributions to IKK-2 binding affinity.

Cellular NF-κB Pathway Profiling with a Nitroaromatic-Containing IKK-2 Inhibitor

Employ the target compound in LPS-stimulated human PBMC or THP-1 monocyte assays to evaluate the impact of the 4-fluoro-2-nitrophenoxy substituent on cellular IKK-2 target engagement and downstream cytokine suppression (TNFα, IL-6, IL-8). Compare dose-response profiles with the non-nitro analog TPCA-1 (cellular TNFα IC₅₀ ≈ 170–320 nM [2]) to assess whether the electron-withdrawing nitro group enhances or diminishes cellular potency. The compound's higher cLogP (3.8–4.2 vs. ~1.5–2.0 for TPCA-1, per Evidence Item 3) necessitates careful attention to DMSO vehicle concentration and serum protein binding in cell culture medium .

Chemical Probe Selectivity Profiling Against Nitroreductase-Expressing Cell Lines

Given the presence of the nitro group, the target compound serves as a specialized chemical probe to investigate potential nitroreductase-mediated metabolism or off-target effects in cell lines with differential expression of NAD(P)H:quinone oxidoreductase (NQO1) or cytochrome P450 oxidoreductase (POR). This scenario is grounded in the structural evidence from Evidence Item 2 (Hammett analysis of the 4-fluoro-2-nitrophenoxy group) and the nitro-group pharmacology context established in the review by Nepali et al. (2019) [3]. Comparing the target compound's activity in NQO1-overexpressing vs. NQO1-knockdown isogenic cell lines can reveal whether nitroreduction contributes to or detracts from IKK-2 inhibitory activity in a cellular context.

Matrix SAR Library Assembly: Filling the 2,6-Dimethylanilide / 3-(4-Fluoro-2-nitrophenoxy) Chemical Space

Incorporate the target compound into a matrix SAR library alongside its closest commercially available congeners: N-(2,4-difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide (CAS 303152-73-0, varied anilide electronics) and N-(4-sulfamoylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide (CAS 303152-74-1, polar anilide). As established in Evidence Item 5, the target compound is the sole representative of the ortho-dimethyl anilide / nitro-aryl ether combination among these analogs, making it an essential component of any systematic SAR matrix examining this chemical series for IKK-2 or broader kinome selectivity profiling .

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.